Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-
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Overview
Description
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- is a heterocyclic compound featuring an isoxazole ring substituted with a 4-methoxyphenyl group at the 3-position and a phenyl group at the 5-position. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-(4-methoxyphenyl)-5-phenyl-isoxazole, can be achieved through various methods. One common approach involves the cyclization of β-keto oximes with hydroxylamine . Another method includes the use of ferric oxide nanocatalysts in a one-pot, three-component synthesis . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper iodide (CuI) under microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and environmentally friendly methods. The use of heterogeneous catalysts, such as nano-ferric oxide, allows for efficient synthesis with easy recovery and reuse of the catalyst, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert isoxazole derivatives to isoxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituting agents: Alkyl halides, aryl halides
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, isoxazolines, and oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoxazole, 3-(4-methoxyphenyl)-5-phenyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as lipooxygenase (LOX) and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes . Additionally, it can induce apoptosis in cancer cells by arresting the cell cycle at specific phases .
Comparison with Similar Compounds
Isoxazole, 3-(4-methoxyphenyl)-5-phenyl- can be compared with other similar compounds such as:
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and exhibits different physical properties due to the presence of bromine and hydroxyl groups.
Isoxazole clubbed 1,3,4-oxadiazoles: These derivatives have shown significant antimicrobial and antitubercular activities.
Pyrazoles and 1,2,3-triazoles: These compounds share similar structural features and biological activities, making them useful analogs in medicinal chemistry.
Properties
CAS No. |
3672-52-4 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-16(19-17-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
WKUIJNBVNZBYOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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